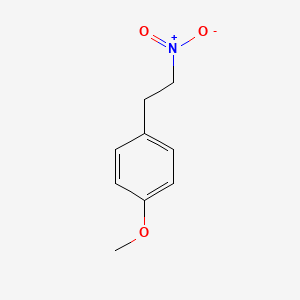
1-Methoxy-4-(2-nitroethyl)benzene
概要
説明
1-Methoxy-4-(2-nitroethyl)benzene is an organic compound with the molecular formula C9H11NO3. It is also known as 4-(2-Nitroethyl)anisole. This compound is characterized by a benzene ring substituted with a methoxy group and a nitroethyl group. It is a yellowish liquid with a distinct nitro group attached to the benzene ring .
科学的研究の応用
1-Methoxy-4-(2-nitroethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
準備方法
1-Methoxy-4-(2-nitroethyl)benzene can be synthesized through various synthetic routes. One common method involves the nitration of 4-methoxy-alpha-(nitromethyl)benzyl alcohol The reaction conditions typically include the use of nitric acid and sulfuric acid as nitrating agents
In industrial production, the compound can be synthesized using a Friedel-Crafts acylation reaction followed by a nitration step . The Friedel-Crafts acylation involves the use of an acyl chloride and a Lewis acid catalyst, such as aluminum chloride, to introduce the acyl group onto the benzene ring. The subsequent nitration step introduces the nitro group.
化学反応の分析
1-Methoxy-4-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and nitro groups direct the incoming electrophile to specific positions on the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-methoxy-4-(2-aminoethyl)benzene.
作用機序
The mechanism of action of 1-Methoxy-4-(2-nitroethyl)benzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The methoxy group can influence the compound’s reactivity and binding affinity to specific targets. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1-Methoxy-4-(2-nitroethyl)benzene can be compared with other similar compounds, such as:
1-Methoxy-4-nitrobenzene: This compound lacks the ethyl group and has different reactivity and applications.
4-Nitroanisole: Similar to this compound but without the ethyl group, leading to different chemical properties and uses.
1-Methoxy-2-nitrobenzene: The position of the nitro group affects the compound’s reactivity and applications.
This compound is unique due to the presence of both the methoxy and nitroethyl groups, which confer specific chemical properties and reactivity patterns.
特性
IUPAC Name |
1-methoxy-4-(2-nitroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXIIWYHEHONRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333178 | |
| Record name | 1-methoxy-4-(2-nitroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31236-71-2 | |
| Record name | 1-methoxy-4-(2-nitroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

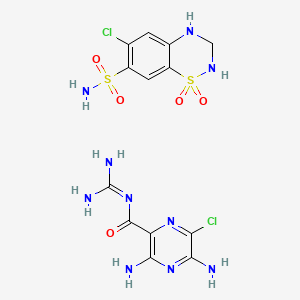
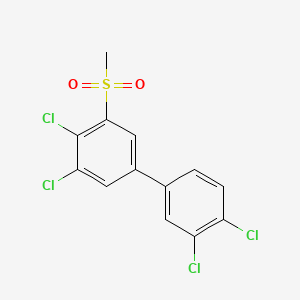
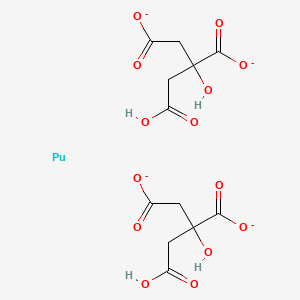
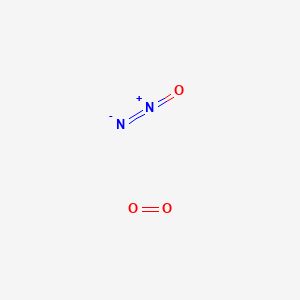

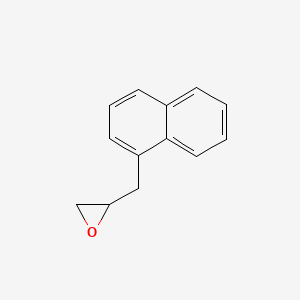
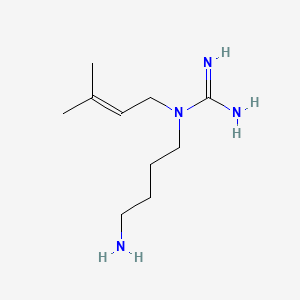

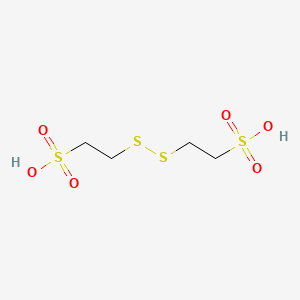
![1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane](/img/structure/B1195676.png)
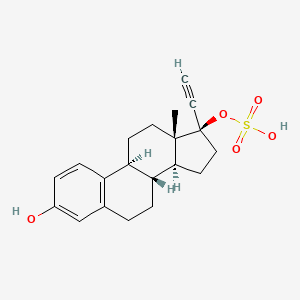
![Pyrazolo[1,5-a]pyridine](/img/structure/B1195680.png)

